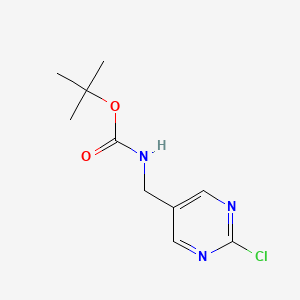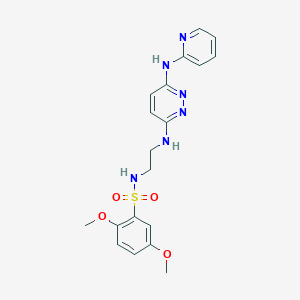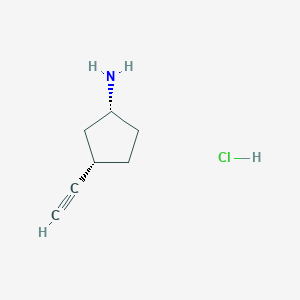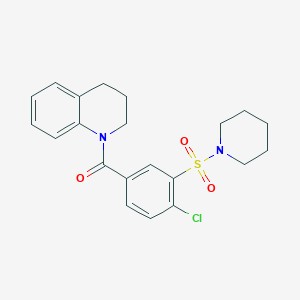![molecular formula C28H22BrF3N2OS B2480308 2-(4-ブロモフェニル)-6,6-ジメチル-1-[4-[5-(トリフルオロメチル)ピリジン-2-イル]スルファニルフェニル]-5,7-ジヒドロインドール-4-オン CAS No. 1022542-72-8](/img/structure/B2480308.png)
2-(4-ブロモフェニル)-6,6-ジメチル-1-[4-[5-(トリフルオロメチル)ピリジン-2-イル]スルファニルフェニル]-5,7-ジヒドロインドール-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-6,6-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
科学的研究の応用
2-(4-bromophenyl)-6,6-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-6,6-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(4-bromophenyl)-6,6-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions would vary based on the type of reaction and the specific conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups.
作用機序
The mechanism of action of 2-(4-bromophenyl)-6,6-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid that also contains an indole nucleus.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole structure.
Uniqueness
What sets 2-(4-bromophenyl)-6,6-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5,6,7-tetrahydro-1H-indol-4-one apart is its combination of functional groups, which imparts unique chemical and biological properties. The presence of the bromophenyl and trifluoromethylpyridinyl groups, along with the indole core, makes it a versatile compound for various applications.
特性
IUPAC Name |
2-(4-bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrF3N2OS/c1-27(2)14-24-22(25(35)15-27)13-23(17-3-6-19(29)7-4-17)34(24)20-8-10-21(11-9-20)36-26-12-5-18(16-33-26)28(30,31)32/h3-13,16H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSWLSGKVWEYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)SC4=NC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2480225.png)

![4-[(3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)sulfanyl]butanenitrile](/img/structure/B2480228.png)
![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)
![N-(3-acetylphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2480231.png)
![methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2480232.png)
![4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2480233.png)
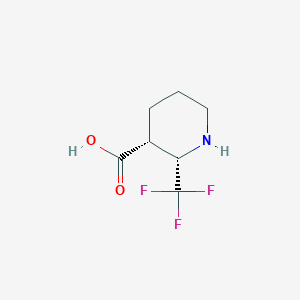
![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2480236.png)
